2-chloro-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}pyridine-3-carboxamide
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Overview
Description
2-chloro-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}pyridine-3-carboxamide is a complex organic compound that features a pyridine carboxamide core linked to an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}pyridine-3-carboxamide typically involves multiple steps:
Formation of the Indole Derivative: The indole derivative can be synthesized through a Fischer indole synthesis, where a phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.
Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group can be introduced via nucleophilic substitution reactions using appropriate trifluoromethylating agents.
Coupling with Pyridine Carboxamide: The final step involves coupling the indole derivative with a pyridine carboxamide derivative using coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using bulk reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized products.
Reduction: Reduction reactions can occur at the pyridine ring or the carboxamide group, potentially leading to the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Reduced pyridine derivatives.
Substitution: Substituted pyridine derivatives with various functional groups.
Scientific Research Applications
2-chloro-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}pyridine-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Biological Studies: The compound can be used to study the effects of trifluoromethoxy groups on biological activity.
Chemical Biology: It serves as a probe to investigate the mechanisms of action of indole derivatives in biological systems.
Industrial Chemistry:
Mechanism of Action
The mechanism of action of 2-chloro-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}pyridine-3-carboxamide involves its interaction with specific molecular targets in biological systems. The indole moiety can bind to various receptors, influencing signaling pathways. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity for certain targets, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-{2-[2-methyl-5-(methoxy)-1H-indol-3-yl]ethyl}pyridine-3-carboxamide: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
2-chloro-N-{2-[2-methyl-5-(fluoromethoxy)-1H-indol-3-yl]ethyl}pyridine-3-carboxamide: Similar structure but with a fluoromethoxy group.
Uniqueness
The presence of the trifluoromethoxy group in 2-chloro-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}pyridine-3-carboxamide makes it unique compared to its analogs. This group can significantly alter the compound’s lipophilicity, metabolic stability, and binding interactions, potentially leading to enhanced biological activity and selectivity.
Properties
Molecular Formula |
C18H15ClF3N3O2 |
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Molecular Weight |
397.8 g/mol |
IUPAC Name |
2-chloro-N-[2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C18H15ClF3N3O2/c1-10-12(6-8-24-17(26)13-3-2-7-23-16(13)19)14-9-11(27-18(20,21)22)4-5-15(14)25-10/h2-5,7,9,25H,6,8H2,1H3,(H,24,26) |
InChI Key |
WBPBZJALVPENLT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)OC(F)(F)F)CCNC(=O)C3=C(N=CC=C3)Cl |
Origin of Product |
United States |
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